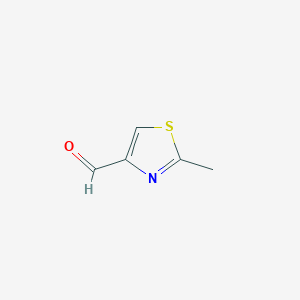

4-Formyl-2-methylthiazole

Description

Significance of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Organic Synthesis

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the fields of medicinal chemistry and organic synthesis. kuey.net Its unique structural and electronic properties make it a versatile scaffold for the development of a wide range of biologically active compounds.

Overview of Biologically Active Thiazole Derivatives

Thiazole derivatives are integral components of numerous natural and synthetic compounds with significant therapeutic value. A prime example is Vitamin B1 (thiamine), which features a thiazole ring and is essential for metabolism. The thiazole nucleus is also a critical part of the penicillin antibiotic structure. kuey.net Beyond these, synthetic thiazole derivatives have been developed with a broad spectrum of biological activities, including:

Antimicrobial and Antifungal: Many thiazole-containing compounds have demonstrated potent activity against various bacteria and fungi. kau.edu.saresearchgate.net

Anticancer: Compounds like Tiazofurin and others have shown promise as anticancer agents. kuey.netkau.edu.sa Some derivatives have exhibited significant antileukemic activity and antitumor potential. kau.edu.satandfonline.com

Anti-inflammatory: Thiazole derivatives have been investigated for their anti-inflammatory properties. researchgate.nettandfonline.com

Antiviral: The thiazole scaffold has been incorporated into drugs with antiviral properties, including those targeting HIV. kuey.netresearchgate.nettandfonline.com

Other Therapeutic Areas: The applications of thiazoles extend to treatments for allergies, hypertension, and schizophrenia. researchgate.nettandfonline.com

Thiazole Ring System as a Pharmacophore and Structural Building Block

The thiazole ring is considered a valuable pharmacophore, which is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. Its ability to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking makes it an attractive moiety for drug design. ajgreenchem.com

In organic synthesis, thiazole derivatives, particularly those with functional groups, serve as versatile building blocks for constructing more complex molecules. tandfonline.com For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives are key intermediates in the synthesis of medicinally important agents. tandfonline.com

Role of Formyl Group in Chemical Reactivity and Derivatization

The formyl group (-CHO), an aldehyde functional group, significantly influences the chemical reactivity of the 4-Formyl-2-methylthiazole molecule. The electrophilic nature of the formyl carbon makes it susceptible to nucleophilic attack, allowing for a wide array of chemical transformations. This reactivity is central to its use as a synthetic intermediate.

Common reactions involving the formyl group include:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid.

Reduction: It can be reduced to a primary alcohol (a hydroxymethyl group).

Condensation Reactions: The formyl group can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives. These reactions are fundamental in building more complex molecular architectures. kuey.netkau.edu.sa

The presence of the formyl group at the 4-position of the 2-methylthiazole (B1294427) ring provides a reactive handle for chemists to introduce new functional groups and build upon the thiazole scaffold, leading to a diverse range of derivatives with potentially new or enhanced biological activities. ajgreenchem.com

Historical Context of this compound Research

The first synthesis of 4-methyl-5-formylthiazole, a closely related isomer, was reported in 1939. nih.gov Early methods for preparing such formylthiazoles often involved multiple steps and harsh reagents. google.com For instance, one of the initial syntheses of 4-methyl-5-formyl-thiazole started from ethyl 4-methylthiazole-5-carboxylate, which was converted through an amide to a nitrile, and then to the aldehyde using reagents that are challenging to handle on an industrial scale. google.com

Over the years, research has focused on developing more efficient and environmentally friendly synthetic routes. These have included the oxidation of corresponding alcohols or the reduction of carboxylic esters and their derivatives. nih.gov A significant advancement has been the use of catalytic hydrogenation of the corresponding carboxylic acid chloride, which offers a more sustainable method for production. nih.govmdpi.com

Current Research Landscape and Future Directions for this compound

Current research on this compound and its derivatives is vibrant and multifaceted, with a strong emphasis on medicinal chemistry. Researchers are actively exploring the synthesis of novel derivatives and evaluating their biological activities.

Recent studies have focused on creating hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles, to develop new anticancer agents. ajgreenchem.com For example, derivatives of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate linked to triazoles have shown potent activity against human glioblastoma cell lines. ajgreenchem.com

Future research directions are likely to continue to capitalize on the synthetic versatility of the formyl group to create libraries of novel thiazole derivatives. There is significant interest in:

Developing more potent and selective therapeutic agents with improved pharmacological profiles.

Exploring the use of these compounds in materials science. ontosight.ai

Investigating new catalytic systems and green chemistry approaches for the synthesis of this compound and its derivatives to make their production more efficient and sustainable. nih.govmdpi.com

The continued exploration of this compound holds considerable promise for the discovery of new drugs and advanced materials.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHWVNPVEUVPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376800 | |

| Record name | 4-Formyl-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20949-84-2 | |

| Record name | 4-Formyl-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Formyl 2 Methylthiazole and Its Precursors

Direct Formylation Approaches to the Thiazole (B1198619) Ring System

Direct formylation involves the introduction of a formyl group (-CHO) directly onto the thiazole nucleus. This is a powerful strategy that leverages the inherent reactivity of the heterocyclic ring.

One of the most versatile and reliable strategies for the synthesis of arenecarbaldehydes involves the formylation of organometal reagents, particularly aryllithium compounds. thieme-connect.de This method is highly effective for heteroaromatic systems like thiazole. The process consists of two main steps: the deprotonation of the thiazole ring with a strong base to form a lithiated intermediate, followed by quenching this nucleophilic species with an electrophile like N,N-dimethylformamide (DMF). thieme-connect.decommonorganicchemistry.com Organolithium compounds are effective because the highly polarized carbon-lithium bond renders the carbon atom electron-rich, making it a potent nucleophile. mt.com

The success and yield of lithiation-mediated formylation are highly dependent on carefully controlled reaction parameters. The choice of base, solvent, temperature, and the stoichiometry of the reagents are critical for achieving high selectivity and preventing side reactions.

Temperature: Low temperatures are crucial for the stability of the organolithium intermediate and to control the reaction's selectivity. Reactions are typically conducted at temperatures ranging from -70°C to -80°C to avoid decomposition and unwanted side reactions. researchgate.netuwindsor.ca For instance, while some lithiations can occur at room temperature in solvents like ether, the use of tetrahydrofuran (B95107) (THF) often necessitates low temperatures to prevent solvent decomposition. researchgate.net

Solvents: The choice of solvent influences the reactivity and aggregation state of the organolithium reagent. mt.com Anhydrous ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly used. It is imperative that these solvents are rigorously dried, as organolithium reagents are highly sensitive to moisture. researchgate.net

Stoichiometry and Reagents: Organolithiums such as n-butyllithium (n-BuLi), s-butyllithium (s-BuLi), or t-butyllithium (t-BuLi) are frequently employed for the initial deprotonation. commonorganicchemistry.com Hindered lithium amide bases like lithium diisopropylamide (LDA) can also be used. commonorganicchemistry.comresearchgate.net The stoichiometry of the base is critical to ensure complete deprotonation without causing multiple lithiation events unless desired. Careful monitoring of reaction conditions is necessary to optimize the formation of the desired product. researchgate.net

| Parameter | Condition | Rationale/Effect on Yield |

|---|---|---|

| Temperature | -78°C | Maximizes stability of the lithiated thiazole intermediate, preventing decomposition and side reactions. |

| 0°C to Room Temp | Increased risk of side reactions, potential for rearrangement, and reaction with solvent (e.g., THF). researchgate.net | |

| Solvent | Anhydrous THF | Good solvating properties for organolithium reagents; requires low temperature. mt.comresearchgate.net |

| Anhydrous Diethyl Ether | Alternative solvent, may allow for higher temperatures in some cases. researchgate.net | |

| Base (Stoichiometry) | n-BuLi (1.1 equiv.) | Ensures complete deprotonation of the target C-H bond. |

| LDA (1.1 equiv.) | A non-nucleophilic base, can be advantageous for substrates with sensitive functional groups. commonorganicchemistry.com | |

| Quenching Agent | Anhydrous DMF | Readily available and effective C1 electrophile for formylation. thieme-connect.de |

The mechanism begins with the deprotonation of the most acidic proton on the 2-methylthiazole (B1294427) ring by a strong alkyllithium base, typically n-BuLi. This acid-base reaction results in the formation of a highly reactive thiazolyl-lithium intermediate. mt.com The C-Li bond is highly polarized, making the thiazole ring strongly nucleophilic. mt.com

In the second step, this nucleophilic intermediate attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This addition reaction forms a tetrahedral lithium alkoxide intermediate. The final step is an aqueous workup, which hydrolyzes this intermediate to yield the 4-formyl-2-methylthiazole product and dimethylamine. thieme-connect.de

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comijpcbs.com The reaction employs a "Vilsmeier reagent," which is a chloromethyliminium salt, typically formed from the reaction of a substituted amide like DMF with an activating agent such as phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com

This electrophilic iminium salt then attacks the electron-rich thiazole ring in an electrophilic aromatic substitution reaction. ijpcbs.com Subsequent hydrolysis of the resulting iminium species yields the desired aldehyde. jk-sci.com The reactivity of the substrate determines the necessary reaction temperature, which can range from below 0°C to 80°C. jk-sci.com This method is particularly effective for heterocycles, with the relative reactivity of five-membered rings generally following the order of pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com The Vilsmeier-Haack reaction has been successfully applied to various substituted thiazole precursors to introduce a formyl group. asianpubs.orgresearchgate.net

Lithiation-Mediated Formylation with Dimethylformamide (DMF)

Oxidation of Precursor Alcohols and Carboxylic Acids

An alternative synthetic route involves the oxidation of a pre-existing functional group, such as an alcohol or a carboxylic acid derivative, attached to the C4-position of the 2-methylthiazole ring.

The oxidation of precursor alcohols like 4-methyl-5-(hydroxymethyl)thiazole or 4-methyl-5-(2-hydroxyethyl)thiazole is a common and direct method for preparing this compound. nih.gov A variety of oxidizing agents can be employed for this transformation, with the choice depending on factors like substrate sensitivity, yield, and environmental considerations. nih.govgoogle.com

Commonly used oxidizing agents include manganese dioxide (MnO₂), chromium-based reagents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC), and sodium hypochlorite (B82951) (NaOCl). nih.govgoogle.com More modern and milder conditions often utilize NaOCl or sodium chlorite (B76162) in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). google.comresearchgate.net

| Oxidizing Agent/System | Precursor | Reference |

|---|---|---|

| Manganese Dioxide (MnO₂) | 4-methyl-5-(hydroxymethyl)thiazole | nih.gov |

| Chromium Trioxide (CrO₃) | 4-methyl-5-(hydroxymethyl)thiazole | nih.gov |

| Jones Reagent (CrO₃/H₂SO₄) | 4-methyl-5-hydroxymethyl thiazole | google.com |

| Pyridinium Chlorochromate (PCC) | 4-methyl-5-hydroxymethyl thiazole | google.com |

| Sodium Hypochlorite (NaOCl) | 4-methyl-5-(hydroxymethyl)thiazole | nih.gov |

| NaOCl / KBr in presence of TEMPO | 4-methyl-5-hydroxymethyl thiazole | google.com |

| Sodium Chlorite / TEMPO | 4-methyl-5-(hydroxymethyl)thiazole | researchgate.net |

Reduction of Thiazole Carboxylic Acid Chlorides and Esters

An alternative synthetic route to this compound involves the reduction of 2-methylthiazole-4-carboxylic acid derivatives, such as the acid chloride or esters.

The Rosenmund reduction is a well-established method for the selective reduction of acyl chlorides to aldehydes. youtube.comwikipedia.orgbyjus.com This reaction utilizes a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), to prevent over-reduction to the corresponding alcohol. wikipedia.orgdoubtnut.comacsgcipr.org

The reaction involves bubbling hydrogen gas through a solution of the acyl chloride in an inert solvent, such as toluene (B28343) or xylene, in the presence of the catalyst. juniperpublishers.com The barium sulfate support has a low surface area, which helps to reduce the activity of the palladium catalyst. wikipedia.orgdoubtnut.com A catalyst poison, such as quinoline-sulfur or thiourea (B124793), is often added to further deactivate the catalyst and enhance the selectivity for the aldehyde. wikipedia.orgjuniperpublishers.com

The efficiency of the Rosenmund reduction is significantly influenced by the properties of the catalyst.

Catalyst Loading: The amount of palladium on the support material affects the reaction rate. A higher loading can lead to a faster reaction but may also increase the risk of over-reduction.

Particle Size: The size of the catalyst particles plays a crucial role in determining the available surface area for the reaction. Smaller particles generally offer a higher surface area, which can increase the reaction rate. However, for consecutive reactions like the Rosenmund reduction, larger particle sizes can sometimes be beneficial in reducing the effectiveness factor and minimizing the formation of the undesired alcohol byproduct. conicet.gov.ar The dispersion of the catalyst on the support is also a critical factor. researchgate.net

The conditions under which the Rosenmund reduction is performed are critical for achieving high yields of the desired aldehyde.

Reaction Temperature: Temperature is a decisive factor in controlling the outcome of the reduction. juniperpublishers.com The reaction is typically carried out at a temperature just high enough to facilitate the evolution of hydrogen chloride, which is a byproduct of the reaction. juniperpublishers.com Higher temperatures can lead to increased rates of side reactions, including decarbonylation and over-reduction. Aromatic acyl chlorides often require higher temperatures compared to their aliphatic counterparts. juniperpublishers.com

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediate species. Anhydrous solvents are essential to prevent the hydrolysis of the acyl chloride to the corresponding carboxylic acid. acsgcipr.orgalfa-chemistry.com Common solvents for the Rosenmund reduction include toluene, xylene, and ethyl acetate. juniperpublishers.com

Hydride reagents are widely used for the reduction of carboxylic acid derivatives. However, their reactivity needs to be carefully controlled to stop the reduction at the aldehyde stage.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very powerful reducing agent that typically reduces both acid chlorides and esters to the corresponding primary alcohol. chemistrysteps.comorganicchemistrytutor.comyoutube.com To isolate the aldehyde, a less reactive derivative, such as lithium tri(t-butoxy)aluminum hydride [LiAl(OtBu)₃H], is often used at low temperatures. chemistrysteps.com

Sodium Borohydride (B1222165) (NaBH₄): NaBH₄ is a milder reducing agent than LiAlH₄. chemicalforums.comyoutube.com While it readily reduces aldehydes and ketones, it is generally unreactive towards esters. Acid chlorides, however, can be reduced by NaBH₄ to the primary alcohol. chemistrysteps.comquora.com Under carefully controlled conditions, such as at low temperatures and in the presence of additives like pyridine, the reduction of acid chlorides can be stopped at the aldehyde stage. mdma.ch

Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride): Red-Al is a versatile reducing agent with reactivity comparable to LiAlH₄. sigmaaldrich.comorganic-chemistry.org An important application of Red-Al is its ability to reduce esters to aldehydes, particularly in the presence of an amine like N-methylpiperazine. sigmaaldrich.com It can also be used for the reduction of acid chlorides to aldehydes. mdma.ch

| Hydride Reagent | Substrate | Typical Product | Conditions for Aldehyde Synthesis |

|---|---|---|---|

| LiAlH₄ | Acid Chloride/Ester | Primary Alcohol | Use of a less reactive derivative like LiAl(OtBu)₃H at low temperature |

| NaBH₄ | Acid Chloride | Primary Alcohol | Low temperature in the presence of additives like pyridine |

| Red-Al® | Ester/Acid Chloride | Primary Alcohol/Aldehyde | In the presence of an amine for esters; controlled conditions for acid chlorides |

Catalytic Hydrogenation (e.g., Pd/BaSO4) for Formyl Group Formation

Multi-component Reactions and One-Pot Syntheses for Thiazole Scaffolds

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages by combining several reaction steps into a single procedure, thereby reducing waste, saving time, and minimizing the need for complex purification of intermediates. iau.ir These strategies are well-suited for the combinatorial synthesis of diverse and complex molecules, including thiazole derivatives. iau.ir

The Hantzsch thiazole synthesis, a classical method involving the condensation of an α-halocarbonyl compound with a thioamide, remains a cornerstone for thiazole ring formation. mdpi.comnih.govyoutube.com For the synthesis of 2-methylthiazole derivatives, thioacetamide (B46855) serves as the requisite thioamide component. youtube.com

Modern modifications to the Hantzsch synthesis focus on improving efficiency and environmental friendliness through one-pot, three-component procedures. mdpi.comnih.gov In a typical modified approach for a related derivative, an α-bromoacetyl compound, a substituted benzaldehyde, and thiourea are condensed in a single pot using a catalyst. mdpi.comnih.gov To specifically target a this compound precursor, the α-halocarbonyl component would need to contain a masked or latent formyl group, such as an ester or an acetyl group, which can be chemically transformed into the desired aldehyde in a subsequent step. For instance, the condensation of ethyl bromopyruvate with thioamides is a known route to form 2,4-disubstituted thiazoles. nih.gov

Below is a table illustrating a generalized one-pot Hantzsch-type reaction.

Table 1: Representative One-Pot Hantzsch Thiazole Synthesis

| Component A (α-Haloketone) | Component B (Thioamide) | Component C (Aldehyde) | Catalyst | Solvent | Conditions | Yield |

|---|

An effective strategy for synthesizing this compound involves cyclization reactions where one of the starting materials already contains a precursor to the formyl group, typically an ester. A key intermediate, methyl 2-amino-4-methylthiazole-5-carboxylate, is synthesized through the α-bromination of methyl 3-oxobutanoate, followed by a condensation-cyclization reaction with thiourea. researchgate.net This process directly installs the 2-amino and 4-methyl groups, along with a 5-methoxycarbonyl group that serves as a direct precursor to the formyl group. This intermediate can then undergo further transformations, including diazotization-reduction, to yield the thiazole core, which is subsequently converted to the target aldehyde. researchgate.net

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comchemijournal.com These approaches are increasingly applied to the synthesis of thiazole scaffolds. bepls.com

The use of environmentally benign solvents is a central tenet of green chemistry. Water, or aqueous-organic mixtures like ethanol-water, have emerged as preferred solvent systems for thiazole synthesis, replacing hazardous solvents such as toluene. bepls.comacs.org One-pot, three-component syntheses of thiazole scaffolds have been successfully performed in an ethanol:water (1:1) solvent system, demonstrating high yields and a significantly improved environmental profile. acs.orgnih.gov The use of water as a solvent in the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds has also been reported, resulting in good to excellent yields. bepls.com

The development of efficient and reusable catalysts is crucial for sustainable chemical manufacturing. mdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. mdpi.com This simplifies product purification and reduces waste. researchgate.net

Several types of reusable catalysts have proven effective in thiazole synthesis:

NiFe₂O₄ Nanoparticles : These magnetic nanoparticles have been utilized as a highly efficient and reusable catalyst for the one-pot, three-component synthesis of thiazole derivatives in an ethanol-water solvent system, achieving yields of up to 90%. acs.orgnih.gov

Silica Supported Tungstosilisic Acid : This solid acid catalyst has been employed for the green synthesis of Hantzsch thiazole derivatives, demonstrating good yields and easy recovery and reuse. mdpi.combepls.com

Chitosan (B1678972) Hydrogel Biocatalyst : A cross-linked chitosan hydrogel has been used as a green, recyclable biocatalyst for thiazole synthesis under ultrasonic irradiation, offering mild reaction conditions and high yields. mdpi.com

Table 2: Examples of Reusable Catalysts in Thiazole Synthesis

| Catalyst | Reaction Type | Solvent | Key Advantages | Yield Range | Reference |

|---|---|---|---|---|---|

| NiFe₂O₄ Nanoparticles | One-Pot, 3-Component | Ethanol/Water | High efficiency, magnetic recovery, reusability | ~90% | acs.orgnih.gov |

| Silica Supported Tungstosilisic Acid | One-Pot Hantzsch Synthesis | Ethanol/Water | Green, efficient, recoverable by filtration | 79-90% | mdpi.combepls.com |

Green Chemistry Approaches in this compound Synthesis

Synthesis of Key Intermediates for this compound Production

One of the most important intermediates is 4-methylthiazole-5-carboxylic acid chloride . nih.gov This compound is typically prepared by treating 4-methylthiazole-5-carboxylic acid with a chlorinating agent like thionyl chloride and refluxing the mixture. The excess thionyl chloride is then removed by distillation, and the resulting acid chloride is often used immediately in the next step without further purification. nih.gov This acid chloride can be converted directly to 4-methyl-5-formylthiazole via Rosenmund reduction, which involves catalytic hydrogenation using a poisoned catalyst such as Pd/BaSO₄. nih.gov This method is considered more environmentally friendly and suitable for industrial production compared to older oxidation or reduction methods. nih.gov

Another significant intermediate is 4-methyl-5-hydroxymethyl thiazole . This alcohol serves as a direct precursor to the target aldehyde via oxidation. google.com Various oxidizing agents can be employed for this transformation, including pyridinium chlorochromate (PCC), sodium hypochlorite (NaOCl) in the presence of TEMPO, or Jones reagent (CrO₃/H₂SO₄). google.com

The synthesis often begins with even simpler building blocks. Methyl 2-amino-4-methylthiazole-5-carboxylate is a foundational intermediate synthesized from commercially available methyl 3-oxobutanoate. researchgate.net The process involves α-bromination followed by condensation with thiourea, achieving high yields. researchgate.net This compound contains the core thiazole ring with the correct methyl group placement and a carboxylate group that can be further elaborated into the target formyl group.

Ethyl 2-Amino-4-methylthiazole-5-carboxylate and its Derivatives

Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives are significant building blocks in organic synthesis, particularly for creating medicinally important agents. tandfonline.com This compound serves as a key intermediate in the synthesis of 4-methyl-5-formylthiazole. tandfonline.com

The scope of this one-pot method has been explored by using various N-substituted thioureas to produce a range of ethyl 2-substituted-amino-4-methylthiazole-5-carboxylate derivatives. tandfonline.comresearchgate.net The reaction times are generally longer for substituted thioureas compared to the unsubstituted parent compound. researchgate.net The results of these syntheses are detailed in the table below.

| Entry | Substituted Thiourea (R Group) | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | H | 4a | 2 | 72 | 178-179 |

| 2 | Methyl | 4b | 12 | 65 | 101-103 |

| 3 | Ethyl | 4c | 12 | 68 | 80-82 |

| 4 | Allyl | 4d | 12 | 75 | 84-86 |

| 5 | Phenyl | 4e | 12 | 78 | 142-143 |

| 6 | 4-Methylphenyl | 4f | 12 | 82 | 159-161 |

| 7 | 4-Methoxyphenyl | 4g | 12 | 85 | 163-165 |

| 8 | 4-Chlorophenyl | 4h | 12 | 84 | 175-177 |

| 9 | 4-Bromophenyl | 4i | 12 | 86 | 183-185 |

| 10 | 4-Fluorophenyl | 4j | 12 | 81 | 173-175 |

| 11 | 3-Methylphenyl | 4k | 12 | 76 | 128-130 |

| 12 | 3-Methoxyphenyl | 4l | 12 | 75 | 124-126 |

| 13 | 2-Methylphenyl | 4m | 12 | 72 | 133-135 |

| 14 | 2-Methoxyphenyl | 4n | 12 | 70 | 145-147 |

Data sourced from Meng et al. (2014). tandfonline.com

4-Methylthiazole-5-carboxylic Acid Chloride Preparation

The precursor 4-methylthiazole-5-carboxylic acid chloride is synthesized from 4-methylthiazole-5-carboxylic acid. nih.govresearchgate.net The preparation involves heating the carboxylic acid with thionyl chloride. nih.govresearchgate.net In a typical procedure, 4-methylthiazole-5-carboxylic acid is refluxed with an excess of thionyl chloride for approximately 2 hours. nih.gov Following the reaction, the excess thionyl chloride is removed by distillation under reduced pressure. nih.gov The resulting acid chloride is often used directly in the subsequent synthetic step without the need for further purification. nih.gov This acid chloride is a key intermediate for producing 4-methyl-5-formylthiazole through hydrogenation. nih.govresearchgate.net

Reaction Mechanisms and Chemical Transformations of 4 Formyl 2 Methylthiazole

Nucleophilic and Electrophilic Reactions of the Formyl Group

The aldehyde (formyl) group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations involving 4-Formyl-2-methylthiazole.

The formyl group readily undergoes condensation reactions with primary amines and hydrazines. These reactions involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule to form imines (Schiff bases) and hydrazones, respectively. The general mechanism begins with the attack of the nucleophilic amine or hydrazine (B178648) on the electrophilic aldehyde carbon, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration lead to the final C=N double bond. The reactivity of amines and hydrazines as nucleophiles is a key factor in these transformations. researchgate.net These condensation products are often stable, crystalline solids and serve as important intermediates for the synthesis of more complex heterocyclic systems.

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene). The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for this transformation.

The Wittig reaction utilizes a phosphorus ylide, which acts as a nucleophile, attacking the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses into an oxaphosphetane. harvard.edu This four-membered ring then decomposes to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification that employs a phosphonate-stabilized carbanion. wikipedia.orgyoutube.com This reagent is generally more nucleophilic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. harvard.eduwikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate salt byproduct is water-soluble, facilitating a much easier purification process compared to the often-problematic removal of triphenylphosphine oxide. harvard.eduorganic-chemistry.orguta.edu Furthermore, the HWE reaction with stabilized phosphonates almost exclusively produces the thermodynamically more stable (E)-alkene, offering excellent stereoselectivity. wikipedia.orgyoutube.comorganic-chemistry.org

The reaction begins with the deprotonation of the phosphonate (B1237965) ester by a base to generate the nucleophilic carbanion. wikipedia.orgyoutube.com This carbanion then adds to the formyl group of this compound. The resulting intermediate eliminates a dialkylphosphate anion to form the alkene. wikipedia.org

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate-stabilized Carbanion |

| Reagent Reactivity | Less nucleophilic | More nucleophilic and less basic wikipedia.org |

| Stereoselectivity | Variable (depends on ylide stability) | Predominantly (E)-alkenes wikipedia.orgorganic-chemistry.org |

| Byproduct | Triphenylphosphine oxide | Dialkylphosphate salt |

| Byproduct Removal | Often difficult (chromatography) | Easy (aqueous extraction) harvard.edu |

The formyl group of this compound can be readily oxidized or reduced to yield the corresponding carboxylic acid or alcohol, respectively.

Oxidation: Treatment with common oxidizing agents, such as chromium trioxide (CrO₃) or manganese dioxide (MnO₂), converts the aldehyde into a carboxylic acid, yielding 4-carboxy-2-methylthiazole. nih.gov This transformation is a fundamental process in organic chemistry for increasing the oxidation state of a molecule.

Reduction: The aldehyde can be reduced to a primary alcohol, 4-hydroxymethyl-2-methylthiazole. This is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov These reagents deliver a hydride ion to the electrophilic carbonyl carbon, and subsequent workup with a proton source yields the alcohol. This conversion is crucial for introducing a versatile hydroxymethyl group that can undergo further functionalization.

Modifications and Functionalizations of the Thiazole (B1198619) Ring System

Beyond the reactivity of the formyl group, the thiazole ring itself can be functionalized, most notably through modern cross-coupling techniques.

Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. rsc.orgrsc.org The thiazole ring in this compound possesses C-H bonds that can be activated by a transition metal catalyst, typically palladium, to couple with aryl halides. rsc.orgnih.govnih.gov This process allows for the direct attachment of aryl groups to the thiazole core, providing a streamlined route to complex biaryl structures that are prevalent in pharmaceuticals and materials science. nih.govacs.org The reaction generally involves a palladium catalyst, a base, and often a specialized ligand to control reactivity and selectivity. nih.govmit.edu

A significant challenge and area of research in the C-H functionalization of thiazoles is controlling the regioselectivity—that is, determining which C-H bond on the ring reacts. rsc.org The C2, C4, and C5 positions of the thiazole ring exhibit different electronic properties and acidities, influencing their reactivity. nih.gov Research has shown that the outcome of palladium-catalyzed C-H arylation can be precisely controlled by the judicious selection of ligands and bases. nih.gov

For instance, different catalytic systems can selectively target either the C2 or C5 position of the thiazole ring. A system comprising a palladium catalyst with a triphenylphosphine (PPh₃) ligand and sodium tert-butoxide (NaOᵗBu) as the base has been shown to favor arylation at the C2 position. nih.gov Conversely, employing a catalytic system with bathophenanthroline (B157979) (Bphen) as the ligand and potassium phosphate (B84403) (K₃PO₄) as the base directs the arylation to the C5 position. nih.gov Computational studies suggest that the interplay of stabilizing and destabilizing interactions between the catalyst, the thiazole, and the aryl group in the transition state dictates this regiochemical outcome. nih.gov

Furthermore, ligand-free conditions have been developed for the selective arylation at the C5-position. nih.govacs.org In other cases, a co-catalyst system, such as Pd/Cu, can promote selective arylation at the C2-position, also under ligand-free conditions. rsc.org This ability to tune the reaction conditions to achieve a desired regioisomer is a powerful tool for the synthesis of specifically substituted thiazole derivatives. acs.org

| Target Position | Catalyst System | Base | Outcome |

| C2-Arylation | Pd / PPh₃ | NaOᵗBu | Selective arylation at the C2 position nih.gov |

| C2-Arylation | Pd / Cu(TFA)₂ (co-catalyst) | - | Regioselective arylation at the 2-position under ligand-free conditions rsc.org |

| C5-Arylation | Pd / Bphen | K₃PO₄ | Selective arylation at the C5 position nih.gov |

| C5-Arylation | Pd catalyst (ligand-free) | - | Efficient regioselective arylation at the 5-position nih.govacs.org |

Halogenation and Nitration of Thiazole Derivatives

Halogenation: Direct halogenation of this compound is expected to be challenging due to the deactivating effect of the formyl group. Under forcing conditions, if the reaction proceeds, the substitution would likely occur at the C5 position, directed by the 2-methyl group. The reaction would require potent halogenating agents and potentially a Lewis acid catalyst to overcome the deactivation.

Nitration: Similarly, the nitration of this compound is anticipated to be a difficult transformation. Standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) might lead to oxidation of the formyl group or decomposition of the starting material. Milder nitrating agents may be required, and the reaction would still be expected to yield the 5-nitro derivative as the major product, albeit likely in low yield.

The following table summarizes the predicted outcomes and necessary conditions for these reactions:

| Reaction | Reagents and Conditions | Predicted Major Product | Expected Yield |

| Bromination | Br₂ / Lewis Acid | 5-Bromo-4-formyl-2-methylthiazole | Low to Moderate |

| Chlorination | Cl₂ / Lewis Acid | 5-Chloro-4-formyl-2-methylthiazole | Low to Moderate |

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 4-Formyl-2-methyl-5-nitrothiazole | Low |

Alkylation and Acylation at Different Positions of the Thiazole Ring

Alkylation: The direct C-alkylation of the thiazole ring in this compound via Friedel-Crafts type reactions is generally not feasible due to the deactivation of the ring by the formyl group and the propensity of the thiazole nitrogen to coordinate with Lewis acids. However, N-alkylation at the nitrogen atom is a common reaction for thiazoles, leading to the formation of thiazolium salts. Treatment of this compound with an alkyl halide would readily produce the corresponding N-alkyl-4-formyl-2-methylthiazolium halide.

Acylation: Friedel-Crafts acylation of this compound is highly unlikely for the same reasons as alkylation. The strong deactivation by the formyl group and catalyst inhibition by the basic nitrogen atom prevent this reaction. Alternative strategies for introducing an acyl group at the C5 position would need to be employed, such as metalation of the C5 position followed by reaction with an acylating agent.

Cascade and Multi-component Reactions Utilizing this compound

The aldehyde functionality in this compound makes it a valuable substrate for cascade and multi-component reactions (MCRs), allowing for the rapid construction of complex molecular architectures. These reactions often involve the in-situ formation of reactive intermediates that undergo subsequent transformations in a single pot.

While specific examples utilizing this compound are not extensively documented, its aldehyde group can participate in a variety of MCRs. For instance, it can act as the aldehyde component in reactions such as the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, leading to the formation of thiazole-substituted dihydropyrimidinones or dihydropyridines, respectively.

A hypothetical multi-component reaction involving this compound is presented in the table below:

| Reaction Name | Components | Potential Product |

| Biginelli Reaction | This compound, Urea, Ethyl acetoacetate | Ethyl 4-(2-methylthiazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Hantzsch Dihydropyridine Synthesis | This compound, 2 eq. Ethyl acetoacetate, Ammonia | Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-methylthiazol-4-yl)pyridine-3,5-dicarboxylate |

1,3-Dipolar Cycloaddition Reactions (e.g., Click Chemistry with Triazoles)

The this compound can be derivatized to participate in 1,3-dipolar cycloaddition reactions. For example, the formyl group can be converted into an alkyne or an azide (B81097) functionality, which are key components of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

If the formyl group is converted to an ethynyl (B1212043) group (e.g., via the Corey-Fuchs reaction), the resulting 4-ethynyl-2-methylthiazole (B9494) can react with an organic azide to form a 1,2,3-triazole. Conversely, conversion of the formyl group to an azidomethyl group would allow it to react with a terminal alkyne. These reactions provide a highly efficient and modular approach to synthesizing complex thiazole-triazole hybrids.

Formal [4+2] Cycloaddition Reactions for Fused Heterocycles

The thiazole ring itself can act as a diene in Diels-Alder type reactions, although its aromaticity makes it a relatively unreactive diene. The presence of the electron-withdrawing formyl group further deactivates the ring for such cycloadditions. However, the formyl group can be utilized to construct a diene system appended to the thiazole ring.

For instance, a Knoevenagel condensation of this compound with a suitable active methylene (B1212753) compound could generate a thiazolyl-substituted diene. This diene could then participate in a [4+2] cycloaddition with a dienophile to construct a fused heterocyclic system. This strategy allows for the synthesis of complex polycyclic structures containing a thiazole moiety.

Advanced Spectroscopic and Structural Characterization of 4 Formyl 2 Methylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-Formyl-2-methylthiazole, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively provide a complete picture of its structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the local electronic environment of each proton.

Formyl Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen. This results in a characteristic signal appearing far downfield in the spectrum, typically in the range of 9.5-10.5 ppm.

Thiazole (B1198619) Ring Proton (C5-H): The single proton attached to the thiazole ring at the C5 position is also significantly influenced by the electronic nature of the heterocyclic ring and the attached formyl group. Its signal is expected to appear in the aromatic region, generally above 8.0 ppm. The electron-withdrawing nature of the formyl group at the C4 position deshields the C5 proton, shifting it further downfield.

Methyl Protons (-CH₃): The protons of the methyl group at the C2 position are the most shielded in the molecule, appearing furthest upfield. Their signal is typically observed around 2.7-2.8 ppm.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Formyl Proton (-CHO) | 9.5 - 10.5 | Singlet |

| Thiazole Ring Proton (C5-H) | > 8.0 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The carbon atom of the formyl group is the most deshielded carbon in the molecule and appears at the lowest field, typically in the range of 180-200 ppm. libretexts.orgopenstax.org This significant downfield shift is a hallmark of carbonyl carbons. libretexts.orgopenstax.org

Thiazole Ring Carbons (C2, C4, C5): The carbon atoms of the thiazole ring resonate in the aromatic/heteroaromatic region.

C2 and C4: These are quaternary carbons (not attached to any hydrogens) and are generally found between 150-170 ppm. The C2 carbon is attached to the nitrogen and sulfur atoms and the methyl group, while the C4 carbon is attached to the formyl group.

C5: This carbon is attached to a hydrogen atom and typically appears more upfield than the substituted C2 and C4 carbons, with a chemical shift in the range of 125-140 ppm.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Typical Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl Carbon (C=O) | 180 - 200 |

| Ring Carbon (C2) | 165 - 175 |

| Ring Carbon (C4) | 150 - 160 |

| Ring Carbon (C5) | 125 - 140 |

While ¹H and ¹³C NMR provide information about the types of protons and carbons present, 2D NMR techniques are essential for confirming the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). In this compound, since all proton groups are separated by quaternary carbons or heteroatoms, no cross-peaks would be expected in a COSY spectrum, confirming their isolated nature.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly bonded to. For this compound, it would show correlations between the formyl proton and the carbonyl carbon, the C5-H proton and the C5 carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations that would confirm the structure include:

A correlation between the formyl proton and the C4 ring carbon .

Correlations from the C5-H proton to the C4 and C2 ring carbons .

A correlation between the methyl protons and the C2 ring carbon .

These HMBC correlations provide definitive proof of the substitution pattern on the thiazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. libretexts.org This absorption is typically strong and sharp. For aldehydes, this band is generally found around 1720-1740 cm⁻¹. pg.edu.pl However, when a carbonyl group is conjugated with an aromatic system like the thiazole ring, the C=O bond is slightly weakened, causing the absorption to shift to a lower frequency. pg.edu.plspectroscopyonline.com Therefore, for this compound, the carbonyl stretch is expected in the range of 1680-1705 cm⁻¹ . spectroscopyonline.com Additionally, aldehydes often show a characteristic, albeit weaker, C-H stretching absorption from the formyl proton around 2720-2850 cm⁻¹. libretexts.orglibretexts.org

The thiazole ring itself gives rise to a series of characteristic vibrations. These are primarily due to the stretching and bending of the C=C, C=N, and C-S bonds within the ring. cdnsciencepub.com These skeletal vibrations typically appear as a group of bands in the fingerprint region of the spectrum, from approximately 1400 cm⁻¹ to 1600 cm⁻¹ . researchgate.net Specific vibrations associated with C-H in-plane and out-of-plane bending also occur in the region between 1300 cm⁻¹ and 700 cm⁻¹. cdnsciencepub.comresearchgate.net

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Formyl C-H Stretch | 2720 - 2850 | Weak to Medium |

| Carbonyl C=O Stretch (conjugated) | 1680 - 1705 | Strong |

| Thiazole Ring Skeletal Vibrations (C=N, C=C) | 1400 - 1600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a molecule's elemental formula. nih.govresearchgate.net Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). nih.gov This capability is crucial for the unambiguous identification of this compound.

For this compound, with the molecular formula C₅H₅NOS, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This high-precision measurement, when compared against an experimental HRMS value, serves as definitive proof of the elemental composition, provided the deviation is minimal.

Table 1: Theoretical Exact Mass Calculation for this compound (C₅H₅NOS)

| Element | Isotope | Quantity | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 5 | 12.000000 | 60.000000 |

| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |

| Total | | | | 127.009185 |

This interactive table details the calculation of the monoisotopic mass of this compound.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion (M⁺·) is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. For this compound, the fragmentation is guided by the stability of the resulting ions and neutral losses, influenced by the aldehyde, methyl, and thiazole ring functionalities.

Key expected fragmentation pathways include:

Loss of a hydrogen radical (M-1): Cleavage of the aldehydic C-H bond can result in a stable acylium ion at m/z 126. libretexts.org

Loss of the formyl radical (M-29): Cleavage of the bond between the thiazole ring and the formyl group (CHO·) would produce a fragment corresponding to the 2-methylthiazole (B1294427) cation at m/z 98. libretexts.org

Ring Cleavage: The thiazole ring itself can undergo fragmentation. A common pathway for thiazoles involves the cleavage of the S–C2 and N3–C4 bonds, leading to the formation of smaller, stable charged species. mdpi.com

Loss of CO (M-28): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose carbon monoxide to yield a fragment at m/z 98.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 127 | [C₅H₅NOS]⁺· | (Molecular Ion) |

| 126 | [C₅H₄NOS]⁺ | H· |

| 99 | [C₄H₅NS]⁺· | CO |

| 98 | [C₄H₄NS]⁺ | CHO· or H· + CO |

This interactive table summarizes the likely fragment ions observed in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.govnih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry. nih.gov

While specific crystallographic data for this compound is not widely published, studies on related thiazole derivatives, such as 2,4-diacetyl-5-bromothiazole, demonstrate the power of this technique. st-andrews.ac.ukresearchgate.net For this compound, a crystallographic study would reveal:

The planarity of the thiazole ring.

The precise bond lengths of the C=N, C=C, C-S, C-C, C=O, and C-H bonds.

The conformation of the formyl group relative to the thiazole ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which govern the crystal packing.

This information is fundamental for understanding structure-property relationships and for computational modeling studies.

Advanced Spectroscopic Techniques

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It detects molecular vibrations that result in a change in polarizability. For this compound, a Raman spectrum would provide valuable information on the vibrations of the thiazole ring, particularly the C-S stretching modes, which are often strong in Raman spectra. Key expected vibrational modes include the C=O stretch of the aldehyde, C-H stretching and bending modes, and the characteristic ring breathing modes of the thiazole heterocycle.

Table 3: Expected Raman Shifts for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Formyl Group | C=O Stretch | 1680 - 1710 |

| Formyl Group | C-H Stretch | 2700 - 2750 |

| Thiazole Ring | Ring Breathing/Stretching | 1300 - 1600 |

| C-S Bond | C-S Stretch | 600 - 800 |

This interactive table shows the anticipated Raman shifts for the key functional groups within the this compound molecule.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. grafiati.com The spectrum provides insights into the electronic structure, particularly the nature of conjugated π-systems.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions:

π→π* Transitions: These are typically high-intensity absorptions arising from the promotion of electrons within the conjugated π-system of the thiazole ring and the formyl group. The conjugation between the aromatic ring and the carbonyl group is expected to result in a λmax at a longer wavelength compared to non-conjugated systems.

n→π* Transitions: This is a lower-intensity absorption at a longer wavelength, resulting from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. masterorganicchemistry.com This transition is characteristic of molecules containing a carbonyl group. masterorganicchemistry.com

Studies on other thiazole derivatives confirm that the electronic transitions are influenced by the substituents on the ring. mdpi.comscielo.org.za

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π* | π (C=C, C=N, C=O) → π* | Shorter Wavelength (UV) | High |

This interactive table outlines the primary electronic transitions anticipated in the UV-Visible spectrum of this compound.

Computational Chemistry and Theoretical Studies of 4 Formyl 2 Methylthiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Formyl-2-methylthiazole. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for studying thiazole (B1198619) derivatives due to its balance of accuracy and computational cost. researchgate.netproteobiojournal.com DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), are utilized to determine the optimized molecular geometry of the compound in the gas phase. researchgate.netresearchgate.net These calculations can predict key structural parameters, including bond lengths and bond angles.

Furthermore, DFT is instrumental in analyzing the electronic properties of the molecule. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For many thiazole derivatives, the HOMO is often delocalized over the thiazole ring, while the LUMO's location can be influenced by substituent groups. researchgate.net

Table 1: Representative Electronic Parameters Calculated for Thiazole Derivatives using DFT Note: This table presents typical data obtained for related thiazole compounds, illustrating the outputs of DFT calculations, as specific values for this compound are not publicly available.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.5 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

For higher accuracy, particularly in determining thermochemical properties, high-level ab initio methods are employed. nih.gov These methods, such as Coupled Cluster theory with singles, doubles, and perturbative triples (CCSD(T)), are more computationally demanding than DFT but provide benchmark-quality results. osti.gov Composite methods like W1X-1 or CBS-QB3 are used to calculate precise standard enthalpies of formation by extrapolating to the complete basis set (CBS) limit and including corrections for core-valence, relativistic, and zero-point energy effects. nih.gov While computationally intensive, these methods are invaluable for establishing a reliable thermochemical database for organic molecules. osti.gov

Conformational Analysis and Tautomerism Studies

Computational methods are essential for exploring the conformational landscape and potential tautomers of molecules like this compound. Thiazole derivatives can exist in several tautomeric forms due to proton migration. nih.gov

Theoretical studies can map the potential energy surface to identify different stable tautomers and the transition states that connect them. By calculating the relative Gibbs free energies (ΔG), the most stable tautomer under thermodynamic equilibrium can be identified. nih.gov For instance, in studies of 2-amino-4-methylthiazole, DFT calculations revealed multiple possible tautomers, with large energy differences indicating that only one form is significantly populated at equilibrium. nih.gov Similar studies on this compound would clarify its preferred tautomeric state and the rotational conformers of the formyl group relative to the thiazole ring.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the reaction pathways, key intermediates and transition states can be identified, providing a detailed picture of how reactions occur. researchgate.net

A crucial aspect of mechanistic studies is the identification of transition state (TS) structures and the calculation of the associated energy barriers (activation energies). researchgate.netresearchgate.net The transition state represents the highest energy point along a reaction coordinate. Computational methods can optimize the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state determines the reaction rate.

In the context of tautomerization, for example, calculations on related thiazoles have shown that direct proton transfer between certain atoms can have very high energy barriers, making such transformations kinetically unfavorable. nih.gov These calculations help to distinguish between feasible and improbable reaction pathways. nih.gov

Table 2: Representative Energy Barriers for Tautomerization in a Thiazole Derivative Note: This table is based on data for 2-amino-4-methylthiazole and serves as an example of the insights gained from transition state analysis. nih.gov

| Transformation Pathway | Calculated Energy Barrier (kJ mol−1) | Kinetic Feasibility |

|---|---|---|

| Rotation on double bond | 25 - 41 | Low barrier, kinetically feasible |

| H-transfer (N to N) | 150 - 215 | High barrier, kinetically less favorable |

| H-transfer (C to C) | ~360 | Very high barrier, kinetically unfavorable |

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energy barriers. Computational models can account for solvent effects using various approaches, such as implicit solvent models (e.g., Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. The inclusion of solvent effects is critical for obtaining theoretical results that can be accurately compared with experimental data obtained in solution.

Spectroscopic Property Predictions and Validation

Computational methods allow for the prediction of various spectroscopic properties, which can then be validated against experimental data. This synergy is vital for confirming molecular structures and understanding their electronic and vibrational characteristics.

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental Infrared (IR) and Raman spectra. These calculations are typically performed using methods like Density Functional Theory (DFT), which can predict the vibrational modes of a molecule. Each calculated frequency corresponds to a specific atomic motion, such as the stretching or bending of bonds.

For thiazole derivatives, DFT calculations, often using the B3LYP functional, have been successfully employed to simulate vibrational spectra. These theoretical spectra are then compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy. By analyzing the frequencies and intensities of the predicted vibrational modes, researchers can assign the absorption bands observed in experimental IR and Raman spectra to specific molecular motions. This process helps confirm the molecular structure and provides insights into the bonding environment within the molecule.

Table 1: Illustrative Example of Calculated Vibrational Frequencies for Thiazole-Related Structures (Note: Data below is representative of typical calculations for thiazole derivatives and not specific to this compound, for which detailed published data is not available).

| Vibrational Mode Description | Calculated Wavenumber (cm⁻¹) |

| C-H stretching (thiazole ring) | 3100 - 3200 |

| C=O stretching (formyl group) | 1680 - 1720 |

| C=N stretching (thiazole ring) | 1500 - 1600 |

| C=C stretching (thiazole ring) | 1400 - 1500 |

| C-H bending | 1200 - 1400 |

| Ring breathing modes | 800 - 1000 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry offers methods to predict ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra. These predictions can be based on various approaches, including empirical models, database methods, and quantum mechanical calculations.

Quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method used in conjunction with DFT, are powerful tools for accurate chemical shift prediction. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or to help assign complex spectra, providing a valuable complement to experimental NMR data.

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential of this compound as a biologically active agent, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a small molecule (ligand) might interact with a biological target, typically a protein.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. irb.hr The process involves placing the ligand in various positions and conformations within the binding pocket and scoring each "pose" based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The resulting docking score provides an estimate of the binding affinity.

For thiazole derivatives, molecular docking has been used to explore their potential as inhibitors for various enzymes, such as cholinesterases. irb.hrresearchgate.net In these studies, the thiazole compound is docked into the enzyme's active site to identify key interactions with amino acid residues. For this compound, the formyl group could potentially act as a hydrogen bond acceptor, while the thiazole ring could engage in hydrophobic or pi-stacking interactions. These predictions can guide the synthesis of more potent and selective inhibitors.

Table 2: Example of Predicted Binding Affinities for Thiazole Derivatives with a Protein Target (Note: This data is illustrative and represents typical results from docking studies of various thiazole compounds).

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thiazole Derivative A | Acetylcholinesterase | -8.5 | Tyr334, Trp84, Phe330 |

| Thiazole Derivative B | Butyrylcholinesterase | -9.1 | Trp82, Tyr332, His438 |

| Thiazole Derivative C | Thioredoxin Reductase | -9.3 | Ser129, Gly130, Arg224 ajchem-b.com |

Computational methods are essential for deriving Structure-Activity Relationships (SAR), which explain how a molecule's chemical structure relates to its biological activity. academie-sciences.fr Quantitative Structure-Activity Relationship (QSAR) is a prominent technique that develops statistical models correlating physicochemical properties or structural features (descriptors) of a series of compounds with their measured biological activity. ajchem-b.com

For thiazole-containing compounds, QSAR studies have been conducted to build models that predict their activity as antimicrobial agents or enzyme inhibitors. ajchem-b.comnih.gov These models use descriptors calculated from the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and topological indices. By analyzing the resulting QSAR model, researchers can identify which structural features are most important for activity. For instance, a model might reveal that having an electron-withdrawing group (like the formyl group in this compound) at a specific position on the thiazole ring enhances biological activity. This information is invaluable for the rational design of new, more effective therapeutic agents. nih.gov

Biological and Pharmacological Research Applications of 4 Formyl 2 Methylthiazole Derivatives

Medicinal Chemistry and Drug Discovery

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically important molecules. ajgreenchem.com Derivatives of thiazole are explored for a wide spectrum of biological activities, making them a fascinating subject for the development of new therapeutic agents with potentially improved potency and lower toxicity. ajgreenchem.com The unique structure of the thiazole nucleus allows it to act as a versatile building block in the design of novel drugs for various diseases, including cancer. nih.gov

In the synthesis of complex active pharmaceutical ingredients (APIs), functionalized intermediates are crucial for streamlining production and improving yields. While 4-Formyl-2-methylthiazole is a member of the versatile thiazole family, scientific literature more frequently highlights its structural isomer, 4-methyl-5-formylthiazole, as a key intermediate in the synthesis of certain antibiotics.

Cefditoren (B193786) pivoxil is a third-generation cephalosporin (B10832234) antibiotic with broad-spectrum antibacterial activity. nih.gov A key intermediate in its synthesis is 4-methyl-5-formylthiazole. nih.govdoaj.orggoogle.com Various synthetic routes have been developed to produce this intermediate. One efficient and environmentally friendly method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. nih.govdoaj.org This process is considered suitable for industrial production. nih.gov Another patented method describes using 7-phenylacetamide-3-chloromethylcephalosporanic acid p-methoxybenzyl ester (GCLE) as a starting material, which reacts with 4-methyl-5-thiazole formaldehyde (B43269) in a Wittig-type reaction to form a crucial part of the cefditoren structure. nih.gov

The thiazole scaffold is a cornerstone in the development of new drug candidates due to its ability to interact with various biological targets. Researchers have synthesized and evaluated numerous thiazole derivatives for their therapeutic potential, particularly in oncology. researchgate.net

Thiazole derivatives have demonstrated significant potential as anticancer agents, showing activity against a range of human cancer cell lines. nih.gov The versatility of the thiazole ring allows for structural modifications that can enhance potency and selectivity against tumor cells. researchgate.net

Glioblastoma is an aggressive form of brain cancer, and novel therapeutic agents are urgently needed. Several studies have highlighted the potential of thiazole derivatives to inhibit the growth of glioblastoma cell lines.

A study on novel thiazole-based 1,2,3-triazole hybrids reported potent activity against U87 human glioblastoma cells. nih.gov Certain compounds in this series exhibited IC50 values significantly lower than the standard drug, Temozolomide. nih.gov In another research effort, a series of pinane-based thiazolidione derivatives were synthesized and tested against three glioblastoma cell lines (U87, T98G, and U251). sciencepublishinggroup.com One compound, designated C5, showed potent, broad-spectrum activity with IC50 values under 5 μM for all three cell lines. sciencepublishinggroup.com Further research identified a series of N-acylated 2-amino-5-benzyl-1,3-thiazoles, with one compound (5a) being particularly toxic to human glioblastoma U251 cells. nih.gov Additionally, novel oxazolyl- and thiazolyl-indoles have been synthesized and tested for antiproliferative effects against C6 glioma cell lines. researchgate.net

| Compound Type | Cell Line | Reported IC50 Value (µM) | Source |

|---|---|---|---|

| Thiazole-1,2,3-triazole hybrid (5h) | U87 | 3.20 ± 0.32 | nih.gov |

| Thiazole-1,2,3-triazole hybrid (5f) | U87 | 4.72 ± 3.92 | nih.gov |

| Thiazole-1,2,3-triazole hybrid (5c) | U87 | 10.67 ± 0.94 | nih.gov |

| Pinane-based thiazolidione (C5) | U87, T98G, U251 | 3.12 - 4.25 | sciencepublishinggroup.com |

Derivatives of this compound have also been investigated for their potential in treating leukemia. The sulfur and nitrogen atoms in the thiazole ring are believed to contribute to their antiproliferative activity. researchgate.net

Research into pyrazole (B372694) derivatives incorporating a thiazole moiety has shown significant cytotoxic activity against the human leukemia cell line HL-60. researchgate.netsemanticscholar.org In one study, several compounds were evaluated, with some demonstrating potent activity, having IC50 values below 5 µM. researchgate.netsemanticscholar.org Compound 6 from this series was identified as the most potent, with an IC50 value of 1.35 µM, which was more effective than the reference drug Doxorubicin in the same assay. This compound was found to be a strong inhibitor of Topoisomerase II, a key enzyme in cell replication. researchgate.netsemanticscholar.org Other studies have also screened thiazole derivatives against different leukemia cell lines, including K562 and Jurkat cells, identifying compounds with moderate cytotoxic effects. nih.gov

| Compound Type | Cell Line | Reported IC50 Value (µM) | Source |

|---|---|---|---|

| Pyrazole-thiazole derivative (Compound 6) | HL-60 | 1.35 | |

| Pyrazole-thiazole derivative (Compound 9) | HL-60 | 4.78 ± 0.24 | semanticscholar.org |

| Pyrazole-thiazole derivative (Compound 3) | HL-60 | 5.39 - 8.82 | semanticscholar.org |

| Pyrazole-thiazole derivative (Compound 5) | HL-60 | 5.39 - 8.82 | semanticscholar.org |

| N-acylated 2-aminothiazole (B372263) (5c) | K-562 | 40.0 ± 2.65 | nih.gov |

| N-acylated 2-aminothiazole (5b) | K-562 | 44.7 ± 3.15 | nih.gov |

| Doxorubicin (Reference Drug) | HL-60 | 2.02 ± 0.08 | semanticscholar.org |

Development of Thiazole-Based Drug Candidates

Anticancer Agents

Other Cancer Cell Line Cytotoxicity (e.g., HT29, A549, HeLa, Karpas299, PC3, MCF-7, Hep-2)

The cytotoxic potential of this compound derivatives has been investigated against a variety of human cancer cell lines. Research has demonstrated that these compounds can exhibit significant antiproliferative activity.

For instance, a series of newly synthesized thiazole derivatives demonstrated efficient cytotoxic activity toward MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com One particular compound, substituted on the 2-(4-hydroxybenzylidene) portion, showed IC50 values of 2.57 ± 0.16 μM against MCF-7 and 7.26 ± 0.44 μM against HepG2. mdpi.com Other studies have evaluated thiazole derivatives against A549 (adenocarcinomic human alveolar basal epithelial cells), C6 (rat glioma), HeLa (cervical cancer), and HT29 (colon carcinoma) cell lines, with some compounds showing high cytotoxicity. researchgate.neteurekaselect.com

Specifically, certain 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivatives showed potent antitumor activity against A549 and HepG2 cells, with IC50 values as low as 0.16 ± 0.06 µM and 0.13 ± 0.05 µM, respectively. nih.gov Another study found that two new thiazole derivatives had IC50 values of 4.7 ug/ml on HCT116 (colon cancer), 4.8 ug/ml on MCF-7, and 11 ug/ml on HEPG2. ekb.eg

Table 1: Cytotoxicity of this compound Derivatives on Various Cancer Cell Lines

| Derivative Type | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Substituted 2-[2-[4-hydroxy benzylidene] hydrazinyl]-thiazole -4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 μM | mdpi.com |

| Substituted 2-[2-[4-hydroxy benzylidene] hydrazinyl]-thiazole -4[5H]-one | HepG2 (Liver) | 7.26 ± 0.44 μM | mdpi.com |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivative (46b) | A549 (Lung) | 0.16 ± 0.06 µM | nih.gov |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivative (46b) | HepG2 (Liver) | 0.13 ± 0.05 µM | nih.gov |

| 5-(p- chloro phenyl)-. 2- [(ethoxy- carbonyl- methylidine) - hydrazino]- 1, 3- thiazole (Compound 1) | HCT116 (Colon) | 4.7 ug/ml | ekb.eg |

| 5-(p- chloro phenyl)-. 2- [(ethoxy- carbonyl- methylidine) - hydrazino]- 1, 3- thiazole (Compound 1) | MCF-7 (Breast) | 4.8 ug/ml | ekb.eg |

| 5-(p- chloro phenyl)-. 2- [(ethoxy- carbonyl- methylidine) - hydrazino]- 1, 3- thiazole (Compound 1) | HepG2 (Liver) | 11 ug/ml | ekb.eg |

Antimicrobial Activity (Antibacterial, Antifungal)